Cas no 2272845-80-2 ((2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid)

(2R)-2-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group and a carboxylic acid functionality. The (2R)-stereochemistry ensures enantioselective utility in asymmetric synthesis, while the Alloc group offers selective deprotection under mild conditions, making it valuable in peptide and heterocycle chemistry. The carboxylic acid moiety enhances solubility and reactivity for further derivatization. This compound is particularly useful in medicinal chemistry and catalysis, where precise stereocontrol and orthogonal protection strategies are required. Its stability under various reaction conditions and compatibility with common reagents make it a versatile intermediate for complex molecular architectures.
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid structure
2272845-80-2 structure
商品名:(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
CAS番号:2272845-80-2
MF:C10H15NO4
メガワット:213.230403184891
CID:6219852
PubChem ID:165915094

(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2272845-80-2
    • (2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
    • EN300-3601945
    • インチ: 1S/C10H15NO4/c1-3-7-15-9(14)11-6-4-5-10(11,2)8(12)13/h3H,1,4-7H2,2H3,(H,12,13)/t10-/m1/s1
    • InChIKey: DWFXRLDJRANGMK-SNVBAGLBSA-N
    • ほほえんだ: OC([C@@]1(C)CCCN1C(=O)OCC=C)=O

計算された属性

  • せいみつぶんしりょう: 213.10010796g/mol
  • どういたいしつりょう: 213.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 66.8Ų

(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3601945-0.5g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
0.5g
$520.0 2025-03-18
Enamine
EN300-3601945-2.5g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
2.5g
$1063.0 2025-03-18
Enamine
EN300-3601945-5.0g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
5.0g
$1572.0 2025-03-18
Enamine
EN300-3601945-0.05g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
0.05g
$455.0 2025-03-18
Enamine
EN300-3601945-1.0g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
1.0g
$541.0 2025-03-18
Enamine
EN300-3601945-10.0g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
10.0g
$2331.0 2025-03-18
Enamine
EN300-3601945-0.25g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
0.25g
$498.0 2025-03-18
Enamine
EN300-3601945-0.1g
(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
2272845-80-2 95.0%
0.1g
$476.0 2025-03-18

(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid 関連文献

(2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acidに関する追加情報

Compound CAS No 2272845-80-2: (2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

The compound CAS No 2272845-80-2, also known as (2R)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid, is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse biological activities and chemical properties.

Pyrrolidine derivatives have been a focal point in recent research due to their ability to act as scaffolds for drug design. The (R)-configuration at the second carbon of the pyrrolidine ring in this compound is particularly interesting, as stereochemistry plays a crucial role in determining the biological activity and pharmacokinetic properties of molecules. The presence of a methyl group and a (prop-2-en-1-yloxy)carbonyl substituent further enhances the complexity and functionality of this compound.

Recent studies have highlighted the potential of (R)-configured pyrrolidine derivatives in modulating enzyme activity, particularly in kinase inhibitors and protease inhibitors. The (prop-2-en-1-yloxy)carbonyl group has been shown to act as a bioisostere for other functional groups, offering improved bioavailability and stability. This makes CAS No 2272845-80-2 a promising candidate for drug development programs targeting various therapeutic areas, such as oncology, neurodegenerative diseases, and infectious diseases.

In addition to its pharmacological applications, (R)-configured pyrrolidine derivatives have also found utility in agrochemicals. The compound's ability to interact with plant enzymes and regulate metabolic pathways has led to its exploration as a potential herbicide or plant growth regulator. Recent advancements in green chemistry have further emphasized the importance of developing environmentally friendly compounds like CAS No 2272845-80-strong, which can contribute to sustainable agriculture practices.

The synthesis of (R)-configured pyrrolidine derivatives has been optimized through various methodologies, including asymmetric catalysis and enantioselective synthesis. These approaches ensure high enantiomeric excess (ee), which is critical for achieving desired biological activity. The use of chiral auxiliaries and enantioselective organocatalysts has significantly advanced the field, enabling researchers to efficiently synthesize compounds like CAS No 2emph7emph3emph6emph-45emph-80emph-strong>, while maintaining high purity and scalability.

The application of machine learning algorithms in drug discovery has further enhanced our understanding of pyrrolidine derivatives' potential. By analyzing large datasets of molecular structures and their corresponding biological activities, researchers can predict the most promising candidates for further development. This approach has been successfully applied to compounds like CAS No 7

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